1-metil-4-nitro-1H-pirazol-5-carboxilato de metilo

Descripción general

Descripción

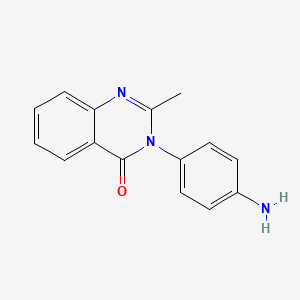

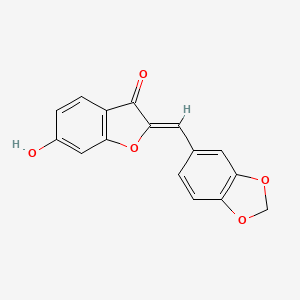

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in various fields, including pharmaceuticals and materials science. The specific compound , with a nitro group and a carboxylate ester, suggests potential reactivity and a range of possible transformations .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of various precursors such as hydrazines, β-ketoesters, and aldehydes or ketones. For instance, the synthesis of related compounds has been reported through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Another synthesis route involves the condensation of acetyl derivatives with diethyl oxalate and subsequent treatment with hydrazine . These methods highlight the versatility of pyrazole synthesis, allowing for the introduction of various functional groups, including nitro groups, which can be further transformed through reactions such as diazotization or nitration .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction. For example, the structural and spectral properties of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, were investigated using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system . Similarly, the molecular geometry and vibrational frequencies of another pyrazole derivative were calculated using density functional theory (DFT), showing good agreement with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including diazotization, which can lead to the formation of desamino, chloro, bromo, iodo, and methylthio esters . The introduction of a nitro group at position 5 in the pyrazole ring can be achieved through the reaction with nitrous acid, yielding nitro-substituted pyrazolecarboxylic acids . Furthermore, the nitration of pyrazole derivatives can produce compounds with potential applications in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of functional groups such as nitro, amino, and carboxylate esters can affect properties like solubility, melting point, and reactivity. The intermolecular interactions, such as hydrogen bonding and C-H...π interactions, play a crucial role in the stability and crystallization of these compounds . The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be studied using theoretical methods like DFT to understand the electronic transitions within the molecule .

Aplicaciones Científicas De Investigación

Ciencia de los Materiales

En la ciencia de los materiales, este compuesto se explora por su potencial en la creación de nuevos materiales con propiedades únicas. Su estructura robusta se puede incorporar a los polímeros para mejorar su estabilidad y durabilidad. También se estudia por sus propiedades de conductividad eléctrica, que podrían ser beneficiosas en el desarrollo de semiconductores avanzados y dispositivos electrónicos .

Ciencia Ambiental

Los investigadores están investigando el uso de 1-metil-4-nitro-1H-pirazol-5-carboxilato de metilo en la ciencia ambiental, particularmente en la degradación de contaminantes. Su estructura química puede ayudar en la descomposición de sustancias peligrosas, reduciendo así la toxicidad ambiental y ayudando en los esfuerzos de gestión de residuos .

Química Analítica

En la química analítica, los derivados de este compuesto se utilizan como reactivos o marcadores en ensayos químicos. Pueden ayudar en la detección y cuantificación de diversas sustancias, desempeñando un papel crucial en el desarrollo de nuevas pruebas de diagnóstico y técnicas analíticas .

Bioquímica

El this compound se está estudiando por sus interacciones con las moléculas biológicas. Sirve como una molécula clave para comprender los mecanismos enzimáticos y las interacciones receptor-ligando, lo que es fundamental en el campo de la bioquímica .

Farmacología

En farmacología, este compuesto es un precursor en la síntesis de diversos fármacos. Su modificación lleva al desarrollo de compuestos con posibles efectos terapéuticos. Es particularmente relevante en el diseño de fármacos dirigidos a trastornos neurológicos y enfermedades inflamatorias .

Medicina

Los derivados del compuesto se están investigando por sus propiedades medicinales. Muestran promesa en aplicaciones antibacterianas, antiinflamatorias y anticancerígenas. Esto los convierte en valiosos candidatos para el desarrollo de fármacos y ensayos clínicos .

Safety and Hazards

Direcciones Futuras

The future directions for “methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate” and similar compounds are likely to involve further exploration of their applications in various fields of science, including medicinal chemistry, drug discovery, and more . The development of novel strategies for the synthesis of pyrazole derivatives is also an area of ongoing research .

Propiedades

IUPAC Name |

methyl 2-methyl-4-nitropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-5(6(10)13-2)4(3-7-8)9(11)12/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWHCLPGJQUYRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1301136.png)

![N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1301143.png)

![8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1301151.png)

![5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B1301156.png)